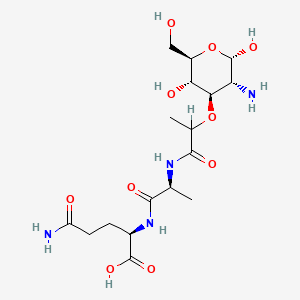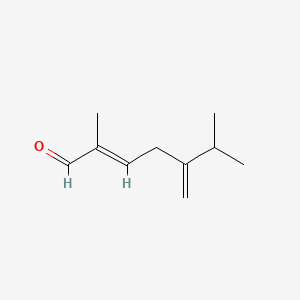
trans-2-Methyl-5-isopropylhexa-2,5-dienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-5-isopropyl-2-methylhexa-2,5-dienal is a hexadienal that is hexa-2,5-dienal substituted by a an isopropyl group at position 5 and a methy group at position 2 (the 2E-stereoisomer).
Aplicaciones Científicas De Investigación
Bacterial Metabolism and Biodegradation
- Bacterial Utilization : Bacteria such as Nocardia sp. strain P18.3 can utilize trans-2-methyl-5-isopropylhexa-2,5-dienal, derived from alpha-pinene, as a carbon source. This indicates its role in microbial metabolism and potential applications in biodegradation and bioremediation processes (Griffiths et al., 1987).
Flavor and Fragrance Industry
- Production of Flavoring Molecules : this compound is involved in the degradation pathway of α-pinene by Pseudomonas rhodesiae, leading to the production of flavoring molecules such as isonovalal and novalic acid. This research is significant for the flavor and fragrance industry (Linares, Fontanille, & Larroche, 2009).
Chemical Synthesis and Characterization
- Chemical Synthesis : Research has been conducted on the synthesis and characterization of compounds related to this compound, providing insights into the methods and processes for synthesizing related chemical structures (Marshall & Partridge, 1968).
Food Technology
- Role in Food Technology : Studies on the bioconversion of α-pinene oxide into novalic acid, involving this compound, have implications in food technology, particularly in the synthesis of food flavorings (Linares, Fontanille, & Larroche, 2008).
Propiedades
Número CAS |
112077-94-8 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(E)-2,6-dimethyl-5-methylidenehept-2-enal |
InChI |
InChI=1S/C10H16O/c1-8(2)10(4)6-5-9(3)7-11/h5,7-8H,4,6H2,1-3H3/b9-5+ |
Clave InChI |
KDMDLRXLBMMBSU-WEVVVXLNSA-N |
SMILES isomérico |
CC(C)C(=C)C/C=C(\C)/C=O |
SMILES |
CC(C)C(=C)CC=C(C)C=O |
SMILES canónico |
CC(C)C(=C)CC=C(C)C=O |
Sinónimos |
cis-2-methyl-5-isopropylhexa-2,5-dienal isonovalal |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


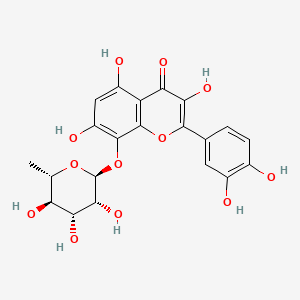
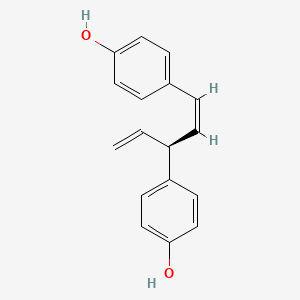
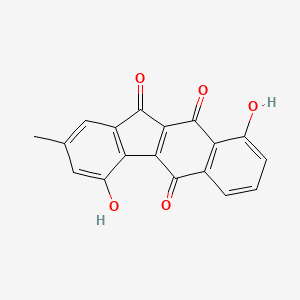
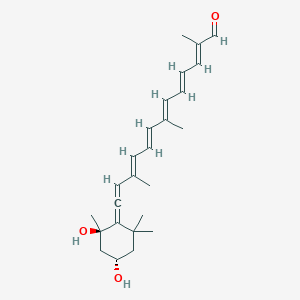
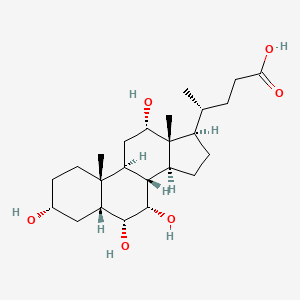
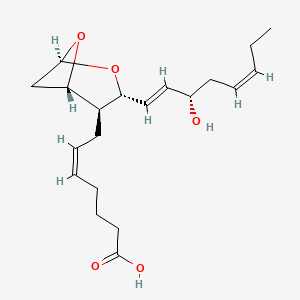
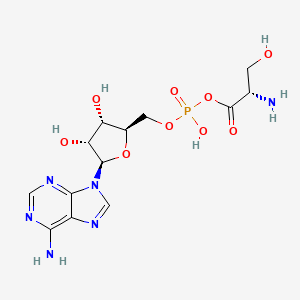
![4-[[3-oxo-2-(3-pyridinyl)-1H-isoindol-1-yl]amino]benzoic acid ethyl ester](/img/structure/B1236638.png)
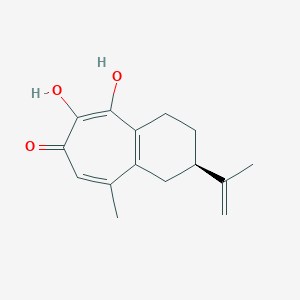
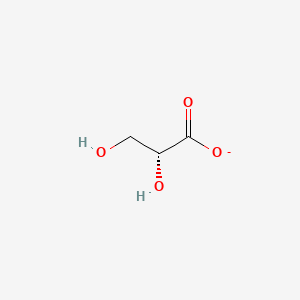
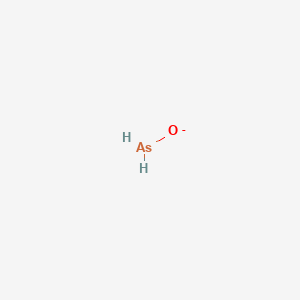
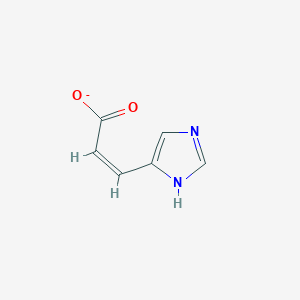
![1,3-dimethyl-7-(111C)methyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]purine-2,6-dione](/img/structure/B1236653.png)
